molecular formula C10H21Cl2N3OS B10814585 Dexpramipexole dihydrochloride CAS No. 908244-04-2

Dexpramipexole dihydrochloride

Cat. No.: B10814585
CAS No.: 908244-04-2
M. Wt: 302.3 g/mol
InChI Key: APVQOOKHDZVJEX-LSBIWMFESA-N
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Description

Dexpramipexole dihydrochloride is a synthetic amino-benzothiazole compound that has garnered significant interest in the medical and scientific communities. Initially developed for the treatment of amyotrophic lateral sclerosis, it has shown promise in reducing eosinophil counts, making it a potential treatment for eosinophil-associated diseases such as eosinophilic asthma .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dexpramipexole dihydrochloride can be synthesized through a chemoenzymatic method. The process involves the synthesis of key enantiomeric intermediates, specifically (S)- and ®-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide. These intermediates are obtained in good yields and high enantiomeric excess through two consecutive irreversible transesterifications catalyzed by Candida antarctica lipase type A .

Industrial Production Methods

The industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. The process typically includes the resolution of racemic mixtures and the use of biocatalysis to ensure the desired enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

Dexpramipexole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the functional groups on the benzothiazole ring.

    Reduction: This reaction is essential for converting intermediate compounds into dexpramipexole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further processed to yield this compound .

Scientific Research Applications

Dexpramipexole dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Dexpramipexole dihydrochloride exerts its effects by targeting eosinophils. It inhibits the maturation of eosinophils, leading to a reduction in their numbers in the blood and tissues. This mechanism is particularly beneficial in treating eosinophil-associated diseases, where excessive eosinophils cause tissue and organ damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dexpramipexole dihydrochloride is unique in its ability to selectively reduce eosinophil counts without significant toxicity. This property distinguishes it from other compounds like pramipexole and riluzole, which have different primary targets and therapeutic uses .

Properties

CAS No.

908244-04-2

Molecular Formula

C10H21Cl2N3OS

Molecular Weight

302.3 g/mol

IUPAC Name

(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;dihydrochloride

InChI

InChI=1S/C10H17N3S.2ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H;1H2/t7-;;;/m1.../s1

InChI Key

APVQOOKHDZVJEX-LSBIWMFESA-N

Isomeric SMILES

CCCN[C@@H]1CCC2=C(C1)SC(=N2)N.O.Cl.Cl

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl.Cl

Origin of Product

United States

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